molecular formula C13H11FO B073129 1-(4-Fluorophenoxy)-3-methylbenzene CAS No. 1514-26-7

1-(4-Fluorophenoxy)-3-methylbenzene

Cat. No.: B073129
CAS No.: 1514-26-7
M. Wt: 202.22 g/mol
InChI Key: APVQRVSBMIDSFS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biotransformation Studies

Research on the transformation of monofluorophenols by Rhodococcus opacus 1cp highlights the formation of fluoropyrogallols as intermediates. This study demonstrates the microbial pathway's capability to biotransform fluorinated aromatic compounds, indicating potential applications in bioremediation and the synthesis of complex organic molecules (Finkelstein et al., 2000).

Aryloxydefluorination Studies

Aryloxydefluorination of pentafluorobenzene, resulting in compounds like 1-phenoxy-2,3,5,6-tetrafluorobenzene and 1-(4′-fluorophenoxy)-2,3,5,6-tetrafluorobenzene, has been studied without the use of noble metal catalysis. This provides a pathway for synthesizing complex fluorinated aromatic compounds potentially useful in material science and pharmaceutical research (Adonin & Bardin, 2013).

Photophysical Studies

Investigations into the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s offer insights into the photophysical properties of compounds. Such studies are critical for the development of new materials for optoelectronic applications (Levitus et al., 2001).

Fluorescent Sensor for Metal Ions

The development of fluorescent sensors for metal ion detection, such as Al3+, based on o-aminophenol derivatives, showcases the application of fluorophenoxy compounds in creating sensitive and selective probes for environmental monitoring and biomedical research (Ye et al., 2014).

Electrochemical Studies

Electrochemical reduction studies of methyl triclosan, a chloro- and methoxy-substituted phenoxybenzene derivative, at glassy carbon cathodes reveal mechanisms relevant to environmental decontamination and the synthesis of less harmful derivatives (Peverly et al., 2014).

Synthetic Applications

The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors demonstrates the relevance of fluorophenoxy compounds in radiopharmaceutical chemistry, particularly for developing PET imaging agents (Ross et al., 2011).

Properties

IUPAC Name

1-fluoro-4-(3-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQRVSBMIDSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602085
Record name 1-(4-Fluorophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-26-7
Record name 1-(4-Fluorophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (1 80 g) was suspended in 3-bromotoluene (51.3 g, Aldrich) and 4-fluorophenol (8.40 g, Aldrich) added over 1/4 hour with stirring. The mixture was then heated at 45° C. until effervescence stopped (1/2 hour). After cooling, copper(I) chloride (3.75 g) was added followed by TDA-1 (12 g) over 10 minutes with further cooling. The mixture was then heated at 180° C. under N2 for 24 hours. After cooling, the mixture was treated with 2 M aqu. HCl (100 ml) and extracted with ether. The extract was washed with 2 M aqu. HCl (2×100 ml), with 2 M aqu. NaOH and with water (2×100 ml), then treated with charcoal, filtered through Hyflo and stripped. The residue was distilled under reduced pressure to give the desired product, bp 130°-135° C./10 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
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8.4 g
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reactant
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12 g
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reactant
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51.3 g
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solvent
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Name
copper(I) chloride
Quantity
3.75 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

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